Cas no 96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate)

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate structure
96551-21-2 structure
Product Name:tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
Numéro CAS:96551-21-2
Le MF:C14H16BrNO2
Mégawatts:310.186343193054
MDL:MFCD05864361
CID:803445
PubChem ID:582475
Update Time:2025-11-02

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • t-Butyl-3-bromomethylindole-1-carboxylate
    • 1H-Indole-1-carboxylicacid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
    • 3-BROMOMETHYL-1-TERT-BUTOXYCARBONYLINDOLE
    • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
    • tert-butyl 3-(bromomethyl)indole-1-carboxylate
    • tert-Butyl 3-bromomethylindole-1-carboxylate
    • 1-(tert-butoxycarbonyl)-3-(bromomethyl)indole
    • 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
    • 3-(bromomethyl)-1-(tert-butyloxycarbonyl)indole
    • tert-Butyl 3-Bromomethyl-indole-1-carboxylate
    • 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate (ACI)
    • 1-(tert-Butoxycarbonyl)-3-(bromomethyl)-1H-indole
    • 2-Methylpropan-2-yl 3-(bromomethyl)-1H-indole-1-carboxylate
    • 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole
    • 3-(Bromomethyl)indole-1-carboxylic acid tert-butyl ester
    • N-Boc-3-(bromomethyl)-1H-indole
    • 1-Boc-3-(bromomethyl)-1H-indole
    • 3-bromomethyl-indole-1-carboxylic acid tert-butyl ester
    • F2199-0313
    • N-t-butoxycarbonyl-3-bromomethylindole
    • MFCD05864361
    • DB-007889
    • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate #
    • AB1284
    • DTXSID10342504
    • 96551-21-2
    • SY122157
    • tert-Butyl3-(bromomethyl)-1H-indole-1-carboxylate
    • 3-Bromomethyl-N-tert-butoxycarbonyl indole
    • EN300-265842
    • AS-44552
    • AKOS005146379
    • SCHEMBL1483546
    • N-boc-3-indolylmethyl bromide
    • t-butyl 3-(bromomethyl)-indole-1-carboxylate
    • 1-Boc-3-(bromomethyl)indole
    • 1H-Indole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
    • BCP26638
    • tert-Butyl3-Bromomethylindole-1-carboxylate
    • 3-Bromomethyl-indole-1-carboxylic acid, t-butyl ester
    • TERT-BUTYL-3-BROMOMETHYLINDOLE-1-CARBOXYLATE
    • tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
    • MDL: MFCD05864361
    • Piscine à noyau: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
    • La clé Inchi: NRFDZZBPGMUOQD-UHFFFAOYSA-N
    • Sourire: O=C(N1C2C(=CC=CC=2)C(CBr)=C1)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 309.03600
  • Masse isotopique unique: 309.036
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 4
  • Complexité: 313
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 31.2A^2
  • Le xlogp3: 3.8

Propriétés expérimentales

  • Couleur / forme: No data avaiable
  • Dense: 1.3±0.1 g/cm3
  • Point de fusion: 106 °C
  • Point d'ébullition: 391.1±34.0 °C at 760 mmHg
  • Point d'éclair: 190.3±25.7 °C
  • Indice de réfraction: 1.569
  • Le PSA: 31.23000
  • Le LogP: 4.31940
  • Pression de vapeur: 0.0±0.9 mmHg at 25°C

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Informations de sécurité

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Données douanières

  • Code HS:2933990090
  • Données douanières:

    Code douanier chinois:

    2933990090

    Résumé:

    2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B857052-1g
tert-Butyl 3-bromomethyl-indole-1-carboxylate
96551-21-2 95%
1g
1,758.00 2021-05-17
Matrix Scientific
132656-10g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97%
96551-21-2 97%
10g
$2880.00 2023-09-09
Matrix Scientific
132656-25g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate, 97%
96551-21-2 97%
25g
$5760.00 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IN332-200mg
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
200mg
135.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IN332-1g
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
1g
440.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52220-5g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
5g
¥1291.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T52220-1g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
1g
¥337.0 2024-07-18
Alichem
A199009299-5g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
5g
$280.13 2023-08-31
Alichem
A199009299-10g
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
96551-21-2 95%
10g
$456.29 2023-08-31
Fluorochem
022028-1g
tert-Butyl 3-bromomethyl-indole-1-carboxylate
96551-21-2 95%
1g
£71.00 2022-03-01

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: 1,2-Dimethoxyethane ;  10 min, 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Water ;  rt
Référence
Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari
Marshall, James W.; de Mattos-Shipley, Kate M. J.; Ghannam, Iman A. Y.; Munawar, Asifa; Killen, Jonathan C.; et al, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187

Méthode de production 2

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
Référence
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides
Liu, Ruiyan; Zhang, Puwen; Gan, Tong; Cook, James M., Journal of Organic Chemistry, 1997, 62(21), 7447-7456

Méthode de production 3

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Cyclohexane ;  15 min, rt
1.2 overnight, rt
Référence
A Modular Formal Total Synthesis of (±)-Cycloclavine
Netz, Natalie; Opatz, Till, Journal of Organic Chemistry, 2016, 81(4), 1723-1730

Méthode de production 4

Conditions de réaction
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
Référence
Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1
McGrath, Sally; Tortorici, Marcello; Drouin, Ludovic; Solanki, Savade; Vidler, Lewis; et al, Chemistry - A European Journal, 2017, 23(40), 9577-9584

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride ;  0 °C; 20 min, 0 °C
1.2 Solvents: Carbon tetrachloride ;  10 min, 0 °C; 1 h, rt
Référence
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
Référence
Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists
Henke, Brad R.; Aquino, Christopher J.; Birkemo, Larry S.; Croom, Dallas K.; Dougherty, Robert W. Jr.; et al, Journal of Medicinal Chemistry, 1997, 40(17), 2706-2725

Méthode de production 7

Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Référence
Diastereoselective Alkylation of Bi- and Tricyclic Lactimethers as a Pathway to Biologically Relevant Diketopiperazines
Hendea, Daniela, 2006, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Référence
Palladium-catalyzed silylation reaction between benzylic halides and silylboronate
Huang, Zhi-Dao; Ding, Ran; Wang, Peng; Xu, Yun-He; Loh, Teck-Peng, Chemical Communications (Cambridge, 2016, 52(32), 5609-5612

Méthode de production 9

Conditions de réaction
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  -40 °C; -40 °C → -10 °C; 25 h, -10 °C
1.2 Solvents: Diethyl ether ,  Water ;  cooled
Référence
Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation
Christiansen, Michael A.; Butler, Aaron W.; Hill, Amanda R.; Andrus, Merritt B., Synlett, 2009, (4), 653-657

Méthode de production 10

Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  reflux
Référence
Biological Activity of the Tryprostatins and Their Diastereomers on Human Carcinoma Cell Lines
Zhao, Shuo; Smith, Kirsten S.; Deveau, Amy Morin; Dieckhaus, Christine M.; Johnson, Michael A.; et al, Journal of Medicinal Chemistry, 2002, 45(8), 1559-1562

Méthode de production 11

Conditions de réaction
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane
Référence
Concise synthesis of (2R,4R)-monatin
Amino, Yusuke, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247

Méthode de production 12

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
Référence
A concise synthesis of optically active 2-bromotryptophan amino acids present in konbamide and jaspamide via a regiospecific bromination procedure
Zhang, Puwen; Liu, Ruiyan; Cook, James M., Tetrahedron Letters, 1995, 36(50), 9133-6

Méthode de production 13

Conditions de réaction
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Dichloromethane ;  36 h, rt
Référence
Preparation of arylpiperidinones for treatment of inflammation
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Azobisisobutyronitrile Solvents: Carbon tetrachloride
Référence
Total synthesis of Mansouramycine A-E from streptomyces sp. and rhodium catalyzed 1,2-additions to cyclic enones
Beerlink, Johannes, 2009, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide ,  Triphenylphosphine Solvents: Dichloromethane
Référence
An improved synthesis of 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
Venkatachalam, T. K.; Mzengeza, S.; Diksic, M., Organic Preparations and Procedures International, 1993, 25(2), 249-51

Méthode de production 16

Conditions de réaction
Référence
Studies of the synthesis of L-[6'- or 7'-13C]tryptophan
Lee, Myonghui; Takatori, Kazuhiko; Kajiwara, Masahiro, 13C Igaku, 2006, 16, 20-21

Méthode de production 17

Conditions de réaction
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride
Référence
Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin
De Jesus Oliveira, Davi; Coelho, Fernando, Synthetic Communications, 2000, 30(12), 2143-2159

Méthode de production 18

Conditions de réaction
1.1 Reagents: Triphenylphosphine ,  Bromine Solvents: Carbon tetrachloride
Référence
Asymmetric synthesis via heterocyclic intermediates, XXIV. Enantioselective synthesis of (R)-α-methyltryptophan methyl ester and D-tryptophan methyl ester by the bislactim ether route
Schoellkopf, Ulrich; Lonsky, Ralph; Lehr, Philipp, Liebigs Annalen der Chemie, 1985, (2), 413-17

Méthode de production 19

Conditions de réaction
Référence
Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation
, United States, , ,

Méthode de production 20

Conditions de réaction
Référence
Total synthesis of tryprostatin A and B as well as their enantiomers
Zhao, Shuo; Gan, Tong; Yu, Peng; Cook, James M., Tetrahedron Letters, 1998, 39(39), 7009-7012

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Raw materials

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Preparation Products

tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Fournisseurs

Amadis Chemical Company Limited
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(CAS:96551-21-2)tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
Numéro de commande:A15941
État des stocks:in Stock
Quantité:25g/10g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:04
Prix ($):538.0/269.0/224.0
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Amadis Chemical Company Limited
(CAS:96551-21-2)tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
A15941
Pureté:99%/99%/99%
Quantité:25g/10g/5g
Prix ($):538.0/269.0/224.0
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